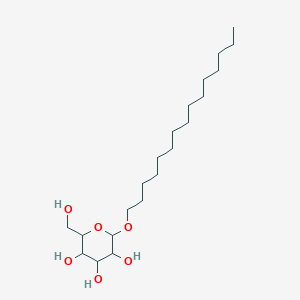

Pentadecyl D-glucoside

Description

Structure

2D Structure

Properties

CAS No. |

100243-42-3 |

|---|---|

Molecular Formula |

C21H42O6 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-pentadecoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C21H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26-21-20(25)19(24)18(23)17(16-22)27-21/h17-25H,2-16H2,1H3 |

InChI Key |

ISGYDHIDXXZAOZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Other CAS No. |

100243-42-3 |

Synonyms |

pentadecyl D-glucoside |

Origin of Product |

United States |

Synthetic Methodologies for Pentadecyl D Glucoside and Analogues

Chemical Synthesis Approaches

Chemical synthesis, particularly the Fischer glycosidation, represents the most established and economically viable pathway for the large-scale manufacturing of alkyl polyglucosides (APGs). brillachem.combrillachem.com This method involves the acid-catalyzed reaction of a carbohydrate, typically D-glucose, with an alcohol. researchgate.net For long-chain alkyl glucosides like Pentadecyl D-glucoside, the process can be carried out either directly or via a two-step transglycosidation route. brillachem.com

Acid-Catalyzed Glucosidation of Pentadecanol and D-Glucose

The direct synthesis of this compound involves the reaction of D-glucose with pentadecanol, a C15 fatty alcohol, in the presence of an acid catalyst. irocoatingadditive.com This process, a variant of the Fischer glycosylation, is challenging due to the poor miscibility of the polar D-glucose and the nonpolar long-chain fatty alcohol. brillachem.comirocoatingadditive.com To overcome this, a significant excess of the fatty alcohol (from 2-6 moles per mole of glucose) is often used to act as a solvent and facilitate the reaction. iyte.edu.tr

The reaction is an equilibrium process where a glycosidic bond is formed between the anomeric carbon of glucose and the hydroxyl group of pentadecanol, with the elimination of water. brillachem.combrillachem.com To shift the equilibrium towards the formation of the desired glucoside, the water of reaction must be continuously removed from the mixture, typically by distillation under a vacuum of 10 to 50 mbar and at temperatures between 100°C and 120°C. google.com Another technique involves the use of a hydrocarbon solvent like heptane (B126788) to facilitate the rapid azeotropic distillation of water. google.com The direct method is advantageous as it is technologically simpler and avoids the presence of lower alcohol glycosides in the final product. irocoatingadditive.com

Two-Step Transglucosidation Routes via Shorter-Chain Alkyl Glucosides

An alternative to direct glucosidation is a two-step transglucosidation process. mdpi.com This method is often preferred to circumvent the solubility issues encountered in the direct synthesis of long-chain alkyl glucosides. mdpi.com

Step 1: Formation of a Short-Chain Alkyl Glucoside: D-glucose is first reacted with a short-chain alcohol, such as n-butanol, in the presence of an acid catalyst. brillachem.com This reaction is more straightforward due to the better solubility of glucose in shorter-chain alcohols. The product, butyl polyglucoside, is soluble in fatty alcohols and acts as a solubilizer or intermediate for the next step. mdpi.combrillachem.com To avoid inhomogeneities, the concentration of the intermediate butyl polyglucoside should be maintained above approximately 15% in the reaction mixture. brillachem.com

Step 2: Transglucosidation with Long-Chain Alcohol: The resulting short-chain alkyl glucoside is then reacted with a long-chain fatty alcohol like pentadecanol. mdpi.com In this transacetalation step, the short-chain alcohol is displaced by the long-chain alcohol, yielding the desired this compound and regenerating the short-chain alcohol, which can be recovered and recycled. mdpi.combrillachem.com While this route requires higher initial investment for the transglycosidation step and butanol recovery, it can be more efficient and lead to savings by avoiding the need for crystallization of the raw D-glucose. brillachem.com

Influence of Catalyst Systems on Synthetic Outcomes (e.g., Zeolite Catalysis)

Heterogeneous catalysts, particularly zeolites, have emerged as a promising alternative. mdpi.com Zeolites are microporous aluminosilicates with well-defined pore structures and tunable acidic properties. mdpi.comresearchgate.net Studies on the synthesis of decyl glucoside, a close analog, have shown that zeolite catalysts exhibit high activity in direct glucosidation. mdpi.comnih.gov The catalytic performance is closely linked to the catalyst's acidic properties and pore structure. mdpi.comresearchgate.net

Key findings from zeolite catalysis studies include:

Acid Strength: Glucose conversion and glucoside yield tend to increase on catalysts with weaker acid strength and a higher number of weak acid sites. mdpi.com For instance, H-FAU zeolite, which possesses a weak acid strength, has shown the highest conversion and yield for decyl glucoside. mdpi.com

Pore Structure: The pore dimensions of the zeolite must be able to accommodate the reactant molecules. Zeolites like FAU, MFI, and BEA with pore sizes suitable for the reactants have demonstrated high glucose conversions. mdpi.com

Reusability: Solid acid catalysts like zeolites can be recovered and reused, offering environmental and economic benefits over homogeneous catalysts. iyte.edu.tr

| Catalyst System | Type | Key Characteristics/Findings | Reference(s) |

| Sulfuric Acid | Homogeneous | Commonly used industrial catalyst; effective but can be corrosive and difficult to remove. | iyte.edu.trgoogle.com |

| p-Toluenesulfonic Acid | Homogeneous | Common acid catalyst used in Fischer glycosidation. | irocoatingadditive.comiyte.edu.tr |

| Dodecyl Benzene Sulfonic Acid | Homogeneous | Acts as both a catalyst and an emulsifier, aiding reactant mixing. | irocoatingadditive.com |

| Zeolites (e.g., H-FAU) | Heterogeneous | High activity; yield increases with a higher number of weak acid sites. Reusable. | mdpi.com |

| Sulfated Metal Oxides | Heterogeneous | SO4/La-TiO2-SiO2 catalysts showed good activity and reusability in butyl glucoside synthesis. | iyte.edu.tr |

Optimization of Reaction Conditions and Yield for Long-Chain Alkyl Glucosides

Optimizing reaction parameters is crucial for maximizing the yield and purity of long-chain alkyl glucosides while minimizing side reactions, such as the formation of undesirable polyglucosides (polydextrose). brillachem.combrillachem.com

Key optimization parameters include:

Molar Ratio of Reactants: An excess of the fatty alcohol is typically used to drive the reaction forward and act as a solvent. iyte.edu.tr Molar ratios of alcohol to glucose can range from 1.1:1 to as high as 6:1. iyte.edu.trgoogle.com

Temperature and Pressure: The reaction is generally conducted at elevated temperatures (e.g., 95-120°C) under vacuum. google.comgoogle.com The vacuum helps in the continuous removal of water, which is essential to shift the reaction equilibrium towards the product side. brillachem.comgoogle.com

Catalyst Concentration: The reaction rate is dependent on the concentration of the acid catalyst. iyte.edu.trgoogle.com The concentration must be carefully controlled to ensure a manageable reaction rate that allows for efficient water removal. google.com

Homogenization: Due to the poor miscibility of glucose and long-chain alcohols, ensuring a homogeneous reaction mixture is a key technical challenge. brillachem.com Strategies include using a slurry process, a glucose feed technique, or the two-step transglycosidation method where the intermediate acts as a solubilizer. brillachem.combrillachem.com

Post-Reaction Purification: After the reaction, excess fatty alcohol must be removed. This is often achieved through high-temperature distillation methods like thin-film evaporation. irocoatingadditive.com The high viscosity of the crude product mixture can be a challenge, sometimes requiring the addition of viscosity-reducing agents to facilitate the separation. google.com

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for producing alkyl glucosides. This approach typically utilizes enzymes such as glycosidases or glycosyltransferases, which can operate under mild conditions and provide excellent control over the stereochemistry of the glycosidic bond, predominantly yielding the β-anomer. acs.org

Transglycosylation Reactions Mediated by Glycosyltransferases and Glycosidases

Enzymatic synthesis of this compound can be achieved through transglycosylation, where a glycosyl donor transfers a glucose unit to an acceptor molecule, in this case, pentadecanol.

Glycosidases: While the natural function of glycosidases (e.g., β-glucosidase) is to hydrolyze glycosidic bonds, the reaction can be reversed under specific conditions to favor synthesis. By using a high concentration of the acceptor alcohol (pentadecanol) and a low water content, the enzyme can catalyze the formation of the glycosidic bond. This "reverse hydrolysis" or transglycosylation can be effectively carried out in organic solvents or biphasic systems to solubilize the hydrophobic alcohol and shift the equilibrium towards synthesis. google.com

Glycosyltransferases: These enzymes are naturally designed for synthesis. For instance, phosphorylases like cellobiose (B7769950) phosphorylase can be used to glycosylate alcohols. google.com The reaction involves a glycosyl-1-phosphate donor (e.g., α-D-glucose-1-phosphate) and an acceptor alcohol. The use of biphasic systems, where the enzyme and donor are in an aqueous phase and the hydrophobic acceptor (like decanol (B1663958) or dodecanol) is in an organic phase, has been shown to improve the glucosylation reaction. google.com Enzymatic technology has demonstrated the potential to produce alkylglucosides with longer alkyl chains (≥16) with high efficiency. teknoscienze.com

| Synthesis Method | Key Features | Advantages | Disadvantages |

| Chemical (Direct Glucosidation) | One-step reaction of glucose and fatty alcohol with an acid catalyst. irocoatingadditive.com | Simpler process, no intermediate alcohols in the product. irocoatingadditive.com | Poor miscibility of reactants, requires excess alcohol and harsh conditions (high temp/vacuum). brillachem.comirocoatingadditive.com |

| Chemical (Two-Step Transglucosidation) | Glucose reacts with a short-chain alcohol, followed by transglucosidation with a long-chain alcohol. mdpi.com | Overcomes solubility issues, can be more efficient. brillachem.com | More complex process, requires recovery and recycling of the intermediate alcohol. brillachem.com |

| Enzymatic (Glycosidase/Glycosyltransferase) | Uses enzymes for regio- and stereoselective glycosidic bond formation. | High selectivity (forms specific anomers), mild reaction conditions, environmentally friendly. acs.org | Enzymes can be costly, and reaction rates may be slower than chemical methods. |

Utilization of Recombinant Enzymes (e.g., Cyclodextrin (B1172386) Glycosyltransferase, β-Glucosidase)

Enzymatic synthesis of alkyl glucosides primarily employs two main classes of enzymes: β-glucosidases and cyclodextrin glycosyltransferases (CGTases). The use of recombinant enzymes, produced in microbial hosts like Escherichia coli and Pichia pastoris, has become standard practice to overcome the low yields of native enzymes and to facilitate enzyme engineering for improved performance. jlu.edu.cnnih.govmdpi.com

β-Glucosidases (EC 3.2.1.21) β-Glucosidases are glycoside hydrolases that naturally catalyze the hydrolysis of β-glycosidic bonds. However, by manipulating reaction conditions, they can be used to form these bonds through either reverse hydrolysis or transglycosylation reactions. jlu.edu.cnd-nb.info

Reverse Hydrolysis: In this thermodynamically controlled approach, the enzyme synthesizes the glycoside from a monosaccharide (e.g., D-glucose) and an alcohol (e.g., 1-pentadecanol). The equilibrium of this reaction typically favors hydrolysis, leading to lower product yields.

Transglycosylation: This kinetically controlled method involves the transfer of a glycosyl moiety from an activated donor substrate (like p-nitrophenyl-β-D-glucopyranoside or another glycoside) to an acceptor alcohol. nih.gov This is often more efficient than reverse hydrolysis. d-nb.info

Several recombinant β-glucosidases have been successfully utilized for alkyl glucoside synthesis. For instance, a β-glucosidase from Aspergillus aculeatus expressed in Pichia pastoris was shown to effectively catalyze the synthesis of alkyl glucosides. jlu.edu.cn Similarly, a novel β-glucosidase from Streptomyces griseus overexpressed in E. coli and an engineered β-glucosidase from the hyperthermophile Thermotoga maritima have demonstrated high efficacy in producing these non-ionic surfactants. nih.govnih.govscilit.com

Cyclodextrin Glycosyltransferase (CGTase, EC 2.4.1.19) CGTases are another class of powerful enzymes for glycosylation. They belong to the GH13 family and catalyze the transfer of one or more glucose units from a donor like starch or cyclodextrin to an acceptor molecule, such as a long-chain fatty alcohol. asm.orgpeerj.com CGTases are particularly useful for producing alkyl polyglucosides. Research has shown that CGTases can accept long-chain alcohols, with studies confirming their activity with acceptors having alkyl chains up to C16, which includes the 15-carbon chain of this compound's aglycone. lu.se Recombinant CGTase from Bacillus circulans has been used to synthesize various short-chain alkyl glucosides, and enzymes from Paenibacillus sp. and Geobacillus sp. have been used to glycosylate other complex molecules, demonstrating their versatility. peerj.comtu.ac.thacs.org

Regio- and Stereoselectivity in Enzymatic Glucoside Formation

A paramount advantage of enzymatic synthesis over chemical methods is the exceptional control over regioselectivity and stereoselectivity. mdpi.comnih.govbeilstein-journals.org Chemical glycosylation often requires a series of complex protection and deprotection steps to prevent reactions at undesired hydroxyl groups on the sugar molecule, a process that is both laborious and inefficient. d-nb.infomdpi.com In contrast, enzymes possess a precisely shaped active site that orients the substrates, facilitating the formation of a specific glycosidic bond at a specific position and with a defined anomeric configuration. mdpi.com

Stereoselectivity: Glycosidases and glycosyltransferases operate via specific catalytic mechanisms that result in either the retention or inversion of the anomeric carbon's stereochemistry. nih.gov For example, retaining enzymes like β-glucosidases and CGTases are commonly used for transglycosylation and produce a β-glycosidic linkage, ensuring the formation of this compound with the correct stereochemistry without creating the α-anomer. nih.govbeilstein-journals.org This is a significant challenge in chemical synthesis, where achieving a purely α- or β-linkage can be difficult. frontiersin.org

Regioselectivity: Enzymes can distinguish between the different hydroxyl groups on the glucose molecule, directing the glycosidic bond formation to a specific position. In the synthesis of alkyl glucosides, the primary alcohol of the aglycone (1-pentadecanol) attacks the anomeric carbon of the glucose donor, but the enzyme's active site ensures that only the desired O-glycosidic bond is formed. When using more complex acceptors, the regioselectivity of the enzyme becomes even more critical. Studies have shown that by modifying the acceptor substrate, such as by acetylating the primary hydroxyl group, enzymes can be "forced" to transfer the glycosyl unit to a secondary hydroxyl group, predominantly forming (1→3) linkages. nih.gov For CGTases, the enzyme's structure dictates that it forms α-1,4-glycosidic linkages when elongating a carbohydrate chain. peerj.com

Solvent Engineering and Reaction Parameter Optimization for Enzymatic Systems

The efficiency of enzymatic glycosylation is critically dependent on the reaction conditions. Optimizing these parameters is essential for maximizing product yield and minimizing side reactions like hydrolysis. nih.gov

Solvent Engineering A major challenge in synthesizing long-chain alkyl glucosides like this compound is the poor aqueous solubility of the fatty alcohol (aglycone). acs.org To address this, various solvent engineering strategies are employed:

Biphasic Systems: Using a water-immiscible organic solvent to dissolve the alcohol while the enzyme and glycosyl donor remain in an aqueous phase can be an option, though enzyme activity is often impaired at the interface. acs.orgresearchgate.net

Co-solvents: The addition of water-miscible organic solvents like DMSO, acetonitrile, or bis(2-methoxyethyl) ether can enhance the solubility of the aglycone. mdpi.com However, high concentrations of these solvents can denature the enzyme. acs.org

Deep Eutectic Solvents (DES): These novel solvents, formed by mixing a hydrogen bond donor and acceptor (e.g., choline (B1196258) chloride and glucose), are emerging as green alternatives. They can dissolve both the polar sugar and the nonpolar alcohol, creating a single-phase system that facilitates the reaction, leading to highly selective synthesis. core.ac.ukresearchgate.net

Substrate Encapsulation: A highly effective method involves the use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin, to form inclusion complexes with the fatty alcohol. This dramatically increases the alcohol's apparent solubility in the aqueous reaction medium without compromising enzyme stability or activity, leading to high conversion rates. acs.orgacs.org

Reaction Parameter Optimization Fine-tuning various reaction parameters is crucial for driving the reaction towards synthesis over hydrolysis. Key parameters include:

Water Activity (a_w): In enzymatic glycosylation, water is both a reactant in the competing hydrolysis reaction and a product of the synthesis reaction (in reverse hydrolysis). Reducing the water content (or water activity) in the system by using organic co-solvents or high substrate concentrations shifts the equilibrium toward synthesis. d-nb.infolu.se

pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. For example, in the synthesis of hexyl glucoside using a β-glucosidase from Thermotoga maritima, the optimal conditions were found to be pH 5.8 and 60°C. lu.se

Substrate Ratio: A high concentration of the acceptor alcohol relative to the glycosyl donor can favor the transglycosylation reaction over the hydrolysis of the donor. nih.gov

Enzyme Concentration: Higher enzyme concentrations can increase the reaction rate, but this must be balanced with the cost of the biocatalyst.

The table below illustrates the effect of optimizing various parameters on product yield for different enzymatic systems.

| Enzyme System | Parameter Optimized | Change | Effect on Yield/Concentration | Reference |

| Thermoanaerobacter sp. CGTase | Co-solvent | Diglyme (30% v/v) | Highest production of hesperetin (B1673127) glucoside (~1.2 mM) | mdpi.com |

| Thermotoga maritima β-glucosidase | Water Content | 16% (v/v) | Optimal for hexyl glucoside synthesis (80.3% yield) | lu.se |

| Geobacillus sp. CGTase | Substrate Ratio (Starch:Rutin) | 1:5 (w/w) | Compromise between high yield (54%) and substrate use | acs.org |

| Amyloglucosidase | Buffer pH | pH 7.8 | Optimal for n-octyl-D-glucoside synthesis | researchgate.net |

Comparative Analysis of Chemical and Enzymatic Synthesis Efficiencies

When comparing the synthesis of alkyl glucosides, enzymatic and chemical methods present a clear trade-off between yield, selectivity, and environmental impact.

Chemical Synthesis (e.g., Fischer Glycosylation, Koenigs-Knorr method):

Disadvantages: Suffers from a lack of selectivity, producing a mixture of anomers (α and β) and polyglycosylated products. core.ac.ukresearchgate.net It requires harsh reaction conditions (high temperatures, strong acid catalysts) and multiple protection/deprotection steps, which are inefficient and generate substantial amounts of toxic and corrosive waste. d-nb.infomdpi.com This results in a very high E-Factor (kg of waste per kg of product). d-nb.inforesearchgate.net

Enzymatic Synthesis:

Disadvantages: Reaction rates can be slower, and final yields may be lower than in chemical synthesis, often due to the competing hydrolysis reaction. d-nb.info The cost of the enzyme can also be a factor, although recombinant production and immobilization are mitigating this. mdpi.comd-nb.info

The following table provides a comparative analysis of the two methodologies based on key performance and environmental metrics.

| Feature | Chemical Synthesis | Enzymatic Synthesis | Reference |

| Selectivity | Low (produces mixtures of anomers/isomers) | High (specific anomer and regioisomer) | d-nb.infomdpi.comcore.ac.uk |

| Reaction Steps | Multiple (protection, activation, deprotection) | Typically a single step | mdpi.comresearchgate.net |

| Reaction Conditions | Harsh (high temp., strong acids/bases) | Mild (moderate temp., neutral pH) | d-nb.infobeilstein-journals.org |

| Solvents/Catalysts | Often uses hazardous solvents and toxic catalysts | Aqueous media or green solvents; biocatalyst | lu.secore.ac.uk |

| Waste Generation | High (significant by-products and waste) | Minimal | d-nb.infoacs.org |

| E-Factor (kg waste/kg product) | High (e.g., 5-25 for Koenigs-Knorr) | Low (e.g., 0.5 for transglycosylation) | d-nb.inforesearchgate.net |

| Yield | Can be higher | Often moderate, limited by equilibrium/kinetics | d-nb.inforesearchgate.net |

Advanced Analytical Characterization of Pentadecyl D Glucoside and Its Assemblies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise chemical structure of Pentadecyl D-glucoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of organic molecules like this compound. measurlabs.com It provides information on the connectivity and chemical environment of individual atoms.

¹H-NMR Spectroscopy : Proton NMR (¹H-NMR) is used to identify the hydrogen atoms within the molecule. For this compound, the ¹H-NMR spectrum would exhibit characteristic signals for the protons of the pentadecyl chain and the glucose unit. The anomeric proton of the glucose moiety is particularly diagnostic, with its chemical shift and coupling constant providing information about the stereochemistry of the glycosidic bond (α or β). magritek.com For instance, in related glucose-containing compounds, the anomeric proton of a β-D-glucose unit typically appears as a doublet with a specific coupling constant. sci-hub.se The integration of the signals in the ¹H-NMR spectrum can also be used for quantitative analysis, determining the relative number of protons and thus helping to confirm the structure. sci-hub.se

¹³C-NMR Spectroscopy : Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the carbon atoms in the glucose unit can confirm its identity, while the signals corresponding to the long pentadecyl chain will appear in the aliphatic region of the spectrum. sigmaaldrich.com The position of the anomeric carbon signal is also indicative of the α or β configuration of the glycosidic linkage. b-cdn.net

| NMR Data for this compound (Predicted) | |

| Technique | Expected Chemical Shift Ranges (ppm) |

| ¹H-NMR | Anomeric Proton (H-1'): ~4.3-5.3 (doublet) |

| Glucose Protons (H-2' to H-6'): ~3.2-4.0 | |

| Alkyl Chain Protons (-O-CH₂-): ~3.5-3.9 (multiplet) | |

| Alkyl Chain Protons (-CH₂-): ~1.2-1.6 | |

| Terminal Methyl Proton (-CH₃): ~0.8-0.9 (triplet) | |

| ¹³C-NMR | Anomeric Carbon (C-1'): ~100-105 |

| Glucose Carbons (C-2' to C-6'): ~60-80 | |

| Alkyl Chain Carbon (-O-CH₂-): ~70 | |

| Alkyl Chain Carbons (-CH₂-): ~22-32 | |

| Terminal Methyl Carbon (-CH₃): ~14 |

This table presents predicted data based on typical values for similar alkyl glycoside structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. rub.deresearchgate.net The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its chemical bonds. nih.gov

Key expected vibrational bands include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups on the glucose unit. scielo.org.co

Bands in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the pentadecyl alkyl chain. scielo.org.co

A band around 1740 cm⁻¹, which could indicate the presence of ester linkages if the molecule has undergone modification, though not expected in the pure compound. nih.gov

The C-O stretching vibrations and C-O-C glycosidic bond vibrations would appear in the fingerprint region between 1000-1200 cm⁻¹. scielo.org.co

The presence and position of these bands help to confirm the presence of both the carbohydrate and the alkyl chain components of the molecule. americanpharmaceuticalreview.com

| FT-IR Data for this compound (Predicted) | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3200-3600 | O-H stretching (hydroxyl groups) |

| ~2850-2960 | C-H stretching (alkyl chain) |

| ~1000-1200 | C-O stretching and C-O-C stretching (glycosidic bond) |

This table presents predicted data based on typical values for similar alkyl glycoside structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is generally used for analyzing compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis range. This compound itself lacks a significant chromophore and therefore is not expected to show strong absorption in the UV-Vis spectrum. researchgate.net However, UV-Vis spectroscopy can be used indirectly. For instance, if the molecule is derivatized with a UV-active group, or if it forms complexes that absorb in this region, UV-Vis can become a useful analytical tool. nih.govscirp.org In some cases, it can be used to quantify alkyl polyglucosides after a chemical reaction that produces a colored product. researchgate.net

Chromatographic and Mass Spectrometric Analysis

Chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound and confirming its molecular identity.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors (e.g., PDA)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of components in a mixture. advancechemjournal.com For a compound like this compound, which lacks a strong UV chromophore, a Photodiode Array (PDA) detector may have limited utility unless the analysis is performed at very low wavelengths. nih.gov Alternatively, other detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are more suitable for analyzing alkyl polyglucosides. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed for the separation of these compounds. pensoft.net This method can effectively separate different alkyl chain lengths and degrees of polymerization within a sample. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, ESI-QTOF-MS/MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a highly sensitive and specific technique. mst.or.jp

LC-MS/MS : Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting fragment ions. frontiersin.org For this compound, the initial mass analysis would confirm the molecular weight of the compound. Subsequent fragmentation would likely show a characteristic loss of the glucose unit (162 Da), confirming the glycosidic linkage. Further fragmentation of the pentadecyl chain would also be observable.

ESI-QTOF-MS/MS : Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like glycosides, often forming adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺). researchgate.netnih.gov A Quadrupole Time-of-Flight (QTOF) mass analyzer provides high mass accuracy, allowing for the determination of the elemental composition of the molecule and its fragments. srce.hr This high resolution is crucial for distinguishing between compounds with very similar masses. The combination of LC with ESI-QTOF-MS/MS allows for the detailed characterization of complex mixtures of alkyl polyglucosides, separating and identifying different alkyl homologues and oligomers. researchgate.netnih.gov

| LC-MS Data for this compound (Predicted) | |

| Ionization Mode | Expected m/z |

| ESI Positive | [M+H]⁺, [M+Na]⁺ |

| MS/MS Fragmentation | Expected Neutral Loss |

| 162 Da (loss of glucose unit) |

This table presents predicted data based on the structure of this compound.

Microscopic and Diffraction Techniques for Supramolecular Structures

The intricate self-assembled architectures of this compound are elucidated through a suite of advanced analytical techniques. These methods provide a multi-faceted understanding of the supramolecular structures, from their surface features to their internal crystalline arrangement.

Atomic Force Microscopy (AFM) for Surface Topography and Aggregate Morphology

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a sample's surface topography. cam.ac.uknist.gov By scanning a sharp probe over the surface, it can reveal detailed morphological features of molecular aggregates at the nanoscale. cam.ac.uknih.gov This method is particularly valuable for characterizing the shape, size, and surface details of self-assembled structures of amphiphilic molecules like this compound. acs.orgnih.gov

In the study of supramolecular assemblies, AFM can visualize the formation of various morphologies such as fibers, ribbons, and other complex aggregates. acs.org The technique operates by monitoring the interaction forces between the tip and the sample, allowing for imaging in both air and liquid environments, which is crucial for biological and soft matter samples. cam.ac.uknist.gov The ability of AFM to provide sub-nanometer resolution makes it possible to observe the fine details of aggregate structures, including their twisting and hierarchical assembly. cam.ac.uk For instance, studies on similar glycosides have used AFM to reveal fiber-like structures formed through self-assembly in aqueous solutions. acs.org The quantitative data from AFM images, such as the height and width of aggregates, offer insights into the packing and organization of the molecules within the supramolecular structure. researchgate.netencyclopedia.pub

Table 1: AFM Parameters for Biomolecular Aggregate Analysis

| Parameter | Description | Relevance to this compound Assemblies |

|---|---|---|

| Imaging Mode | Typically tapping mode or non-contact mode for soft biological samples to minimize sample damage. nist.govencyclopedia.pub | Essential for preserving the delicate, non-covalently assembled structures of this compound. |

| Probe (Tip) | Silicon or silicon nitride tips with a sharp apical radius (typically 1-10 nm). cam.ac.uknist.gov | A sharp tip is crucial for achieving high-resolution images of the fine structural details of the aggregates. nist.gov |

| Substrate | Atomically flat surfaces such as mica, gold, or highly ordered pyrolytic graphite (B72142) (HOPG). cam.ac.uk | Provides a smooth background for unambiguous visualization of the deposited self-assembled structures. |

| Environment | Can be performed in air or, importantly, in a liquid environment. cam.ac.uknist.gov | Imaging in an aqueous solution allows for the study of the self-assembly process in its native state. |

| Data Analysis | Image analysis software is used to measure dimensions (height, width, length) and surface roughness of aggregates. researchgate.netencyclopedia.pub | Provides quantitative data on the size and morphology of this compound aggregates, aiding in the understanding of their formation and stability. |

This table is generated based on general AFM principles and its application to similar biomolecular structures.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the nanostructure of materials. mpg.deuniv-rennes.fr TEM provides high-resolution, two-dimensional projection images of ultra-thin specimens, allowing for the characterization of internal structures at the nanoscale. nottingham.ac.uknih.gov SEM, on the other hand, scans a focused electron beam over a sample's surface to create detailed images of its topography and composition. mpg.deplos.org

In the context of this compound, these techniques are instrumental in visualizing the morphology of its self-assembled nanostructures. For related glycolipid compounds, TEM has been used to confirm the formation of nanotubes with uniform shapes and internal diameters in the range of 10-15 nm. uoc.gr The ability of TEM to provide ultra-high magnification allows for the detailed examination of individual nanostructures, such as coiled nanofibers that can further assemble into larger tubes. uoc.grrsc.org

Table 2: Electron Microscopy Findings for Glycolipid Assemblies

| Technique | Observed Nanostructure | Key Findings | Reference |

|---|---|---|---|

| EF-TEM | Coiled Nanofibers | Individual coiled nanofibers observed as precursors to larger assemblies. | uoc.gr |

| EF-TEM | Nanotubes | Open-ended tubes with uniform shape and internal diameters of 10-15 nm. | uoc.gr |

| SEM | Fiber-like Structures | Visualization of fibrous aggregates formed through self-assembly in aqueous solutions. | acs.org |

This table is based on findings for structurally related glycolipids, suggesting potential morphologies for this compound assemblies.

X-ray Diffraction (XRD) for Molecular Packing and Crystalline Structures

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials. iastate.eduanton-paar.com When X-rays interact with a crystalline solid, they are diffracted in specific directions, producing a unique pattern that reflects the internal arrangement of the atoms. anton-paar.comucmerced.edu This pattern provides information on lattice parameters, crystal symmetry, and the packing of molecules within the crystal. iastate.eduusp.org

For alkyl glucosides, powder X-ray diffraction (PXRD) is commonly used to study their crystalline and liquid crystalline phases. mdpi.comnih.gov The diffraction patterns can reveal whether the material is crystalline or amorphous. mdpi.com Studies on short-chain n-alkyl β-D-glucosides have shown that the crystal structure is highly dependent on the alkyl chain length and the presence of water molecules (hydrated crystals). mdpi.comnih.gov For example, glucosides with shorter alkyl chains (n=4, 5) can form cubic crystal phases, while those with slightly longer chains (n=6, 7, 8) tend to form modulated lamellar structures. mdpi.comnih.gov

The analysis of diffraction peak positions allows for the calculation of bilayer lengths and interplanar spacing, offering insights into how the this compound molecules pack together in the solid state. mdpi.commdpi.com The presence of a long pentadecyl chain would likely favor a lamellar or bilayered structure, driven by the hydrophobic interactions of the alkyl chains and hydrogen bonding between the glucose headgroups. mdpi.com

Table 3: XRD Data for n-Alkyl β-D-Glucoside Crystals

| Compound | Alkyl Chain Length (n) | Observed Crystal Phase | Key Structural Feature | Reference |

|---|---|---|---|---|

| C4G (n-butyl) | 4 | Cubic Crystal Phase (hydrated & anhydrous) | Formation of 3D crystal structure. | mdpi.comnih.gov |

| C5G (n-pentyl) | 5 | Cubic Crystal Phase (hydrated & anhydrous) | Bilayer length dependent on moisture. | mdpi.comnih.gov |

| C6G (n-hexyl) | 6 | Modulated Lamellar Structure | Formation of layered structure. | mdpi.comnih.gov |

| C7G (n-heptyl) | 7 | Modulated Lamellar Structure | Splayed sugar head group influences packing. | nih.gov |

| C8G (n-octyl) | 8 | Modulated Lamellar Structure | Splayed sugar head group influences packing. | nih.gov |

This table summarizes findings for short-chain alkyl glucosides, providing a basis for predicting the crystalline behavior of this compound.

Self Assembly Phenomena and Supramolecular Architectures

Micellization Behavior of Pentadecyl D-Glucoside

Micellization is the fundamental self-assembly process for surfactants in solution, occurring above a specific concentration known as the Critical Micelle Concentration (CMC).

Critical Micelle Concentration (CMC) Determination and Influencing Factors

Specific experimental values for the Critical Micelle Concentration (CMC) of this compound are not available in the reviewed literature. However, for a homologous series of non-ionic alkyl glucosides, the CMC is known to decrease significantly as the length of the hydrophobic alkyl chain increases. This is due to the increased hydrophobicity driving the aggregation. Therefore, it is anticipated that this compound, with its 15-carbon chain, would exhibit a very low CMC value, likely lower than that of shorter-chain glucosides like dodecyl (C12) or decyl (C10) glucoside.

Factors that generally influence the CMC of alkyl glucosides include:

Alkyl Chain Length: Longer chains lead to a lower CMC.

Temperature: The effect of temperature on the CMC of non-ionic surfactants can be complex, often showing a U-shaped curve with a minimum CMC at a specific temperature.

Presence of Electrolytes: The addition of salts can decrease the CMC by reducing repulsion between headgroups and "salting out" the hydrophobic tails.

Solvent Properties: Changes in the solvent medium, such as the addition of co-solvents, can significantly alter the CMC.

Without specific studies, a data table for the CMC of this compound cannot be generated.

Micellar Size, Shape, and Polydispersity in Aqueous and Non-Aqueous Media

Detailed experimental data on the size, shape, and polydispersity of micelles formed specifically by this compound are absent from the available literature. For long-chain alkyl glucosides, the geometry of the surfactant molecule, often described by the critical packing parameter, dictates the shape of the resulting micelles. While shorter-chain alkyl glucosides (e.g., C8, C10) tend to form spherical micelles, those with longer chains, such as a C15 tail, are expected to favor the formation of non-spherical structures like ellipsoidal or cylindrical (rod-like) micelles. This transition is driven by the larger volume of the hydrophobic core relative to the headgroup area. Information on their behavior in non-aqueous media is also not specifically available.

A data table for micellar properties cannot be provided due to the lack of specific research.

Formation of Higher-Order Supramolecular Assemblies

Beyond simple micelles, long-chain surfactants can form more complex, higher-order structures as concentration increases or other conditions change.

Morphological Diversity: Fibers, Ribbons, Vesicles, and Nanotubes

There are no specific research findings detailing the formation of diverse morphologies such as fibers, ribbons, vesicles, or nanotubes by this compound. The formation of such structures is known to occur in other amphiphilic molecules, including some long-chain alkyl glucosides, where changes in molecular packing can lead to transitions from spherical or cylindrical micelles to lamellar sheets, which can then form vesicles or twist into ribbons and fibers.

Factors Governing Aggregate Morphology: Role of Alkyl Chain Structure, Solvent, and Concentration

While specific studies on this compound are unavailable, the factors governing the morphology of alkyl glucoside aggregates are well understood in a general sense:

Alkyl Chain Structure: The length of the alkyl chain is a critical factor. The long 15-carbon chain of this compound would significantly influence its packing parameter, making it more likely to form aggregates with lower curvature than spherical micelles. The fact that it is an odd-numbered chain is less commonly studied than even-numbered chains but could introduce subtle packing differences.

Solvent: The properties of the solvent, including polarity and its ability to form hydrogen bonds, are crucial. Changes in the solvent can alter the effective size of the hydrophilic headgroup and the solubility of the hydrophobic tail, thereby influencing the preferred aggregate morphology.

Concentration: As the concentration of the surfactant increases well beyond the CMC, transitions between different morphological phases (e.g., from micelles to hexagonal, cubic, or lamellar phases) are commonly observed for alkyl glucosides.

Gelation Properties and Mechanism of Gel Network Formation

At certain concentrations and temperatures, aqueous solutions of this compound can undergo a transition from a low-viscosity liquid to a viscoelastic gel. This process is driven by the self-assembly of the surfactant molecules into long, entangled, worm-like micelles. As the concentration of this compound increases, these elongated micelles begin to overlap and interact, forming a three-dimensional network that immobilizes the solvent and results in the characteristic properties of a gel.

The formation of this gel network is a dynamic equilibrium. The strength and stability of the gel are influenced by the length and entanglement of the micelles, which in turn are governed by the molecular geometry of the surfactant and the prevailing intermolecular forces. The extended 15-carbon chain of this compound plays a crucial role in promoting the necessary packing for the formation of these elongated aggregates.

Table 1: Hypothetical Gelation Properties of this compound in Aqueous Solution (Note: The following data is illustrative and based on general trends for long-chain alkyl glucosides, as specific experimental data for this compound is not readily available in public literature.)

| Concentration (wt%) | Temperature (°C) | Observation |

| 2 | 25 | Clear, low-viscosity solution |

| 5 | 25 | Viscous solution |

| 10 | 25 | Soft gel |

| 15 | 25 | Firm, self-standing gel |

| 10 | 40 | Viscous solution (gel melting) |

Liquid Crystalline Phases and Phase Transitions

With increasing surfactant concentration, this compound can form various lyotropic liquid crystalline phases. These phases are characterized by a higher degree of order than the isotropic micellar or gel phases, yet they retain some fluid-like properties. The type of liquid crystalline phase formed is a function of the molecular packing parameter, which relates the volume of the hydrophobic chain to the area of the hydrophilic headgroup and the chain length.

For long-chain alkyl glucosides like this compound, a typical phase progression with increasing concentration in water is from micellar solutions to hexagonal, and finally to lamellar phases.

Hexagonal Phase (H₁): In this phase, the surfactant molecules assemble into long cylindrical micelles, which then pack into a two-dimensional hexagonal lattice.

Lamellar Phase (Lα): At higher concentrations, the system favors a structure that minimizes the curvature of the interface. This leads to the formation of bilayers of surfactant molecules, where the hydrophobic tails are sequestered in the interior and the hydrophilic headgroups face the aqueous solvent. These bilayers stack in a one-dimensional periodic arrangement.

Phase transitions between these structures can be induced by changes in concentration or temperature. An increase in temperature generally favors phases with less curvature, potentially causing a transition from a hexagonal to a lamellar phase. This is due to the increased motion of the alkyl chains, which increases their effective volume.

Table 2: Predicted Liquid Crystalline Phases of this compound-Water System (Note: This table is based on established behavior of analogous long-chain alkyl glucosides and serves as a predictive model.)

| Surfactant Concentration (wt%) | Predominant Phase at 25°C |

| 1-30 | Isotropic Micellar Solution (L₁) |

| 30-50 | Hexagonal (H₁) |

| >50 | Lamellar (Lα) |

Molecular Interactions Driving Self-Assembly

The formation and stability of the various supramolecular architectures of this compound are dictated by a balance of several non-covalent interactions.

Hydrogen Bonding Networks within the Glucoside Headgroup

The D-glucose headgroup of this compound is rich in hydroxyl (-OH) groups, which are capable of forming extensive hydrogen bonds. These interactions occur between the glucoside headgroups of adjacent surfactant molecules and with the surrounding water molecules. This hydrogen-bonding network plays a critical role in determining the packing of the molecules at the aggregate interface and influences the curvature of the self-assembled structures. The ability of the sugar headgroups to form strong intermolecular hydrogen bonds can enhance the stability of the resulting aggregates.

Van der Waals Forces and Alkyl Chain Interdigitation

Within the hydrophobic core of the self-assembled structures, van der Waals forces are the dominant attractive interactions between the pentadecyl chains. These are weak, short-range forces that arise from temporary fluctuations in electron density. The long, flexible pentadecyl chains can pack closely together, maximizing these attractive interactions. In some arrangements, particularly in the lamellar phase, the alkyl chains from opposing layers can interdigitate, further increasing the cohesive energy of the structure.

Co-assembly and Mixed Systems with Other Amphiphiles

General studies on alkyl glucosides indicate that their interaction and co-assembly with other surfactants are influenced by factors such as the alkyl chain length of the glucoside and the nature of the co-surfactant (anionic, cationic, nonionic, or zwitterionic). For instance, interactions are observed to be stronger with ionic and zwitterionic surfactants compared to nonionic ones. This can lead to synergistic effects, altering properties like the critical micelle concentration (CMC) of the mixed system.

In the absence of specific data for this compound, a detailed analysis of its co-assembly phenomena and the formation of mixed supramolecular architectures with other amphiphiles cannot be provided at this time. Further experimental studies are required to elucidate the specific interactions and resulting structures when this compound is mixed with other amphiphilic molecules.

Interfacial Activity and Surface Science Research

Surface Tension Reduction Mechanisms

Like other surfactants, Pentadecyl D-glucoside reduces the surface tension of water by adsorbing at the air-water interface. researchgate.net The amphiphilic molecules orient themselves with their hydrophilic glucose heads in the aqueous phase and their hydrophobic pentadecyl tails directed towards the air. This disrupts the cohesive hydrogen bonding network between water molecules at the surface, thereby lowering the surface tension.

The general relationship for alkyl polyglucosides demonstrates a clear trend in surface activity with changing alkyl chain length.

| Alkyl Glucoside (CnG1) | Alkyl Chain Length (n) | Reported Critical Micelle Concentration (CMC) (mM) |

|---|---|---|

| Octyl β-D-glucoside | 8 | ~20-25 |

| Decyl β-D-glucoside | 10 | ~2.0-2.2 |

| Dodecyl β-D-glucoside | 12 | ~0.2 |

| This compound | 15 | Expected to be significantly lower than C12 |

Note: CMC values are approximate and can vary with temperature, pH, and ionic strength. Data for C8, C10, and C12 are indicative values from various sources discussing alkyl glucosides. nih.govchemsrc.com The value for this compound is an extrapolation based on established trends.

Emulsification Stability and Emulsion Formation Research

This compound functions as an emulsifier, facilitating the formation and stabilization of emulsions, which are dispersions of one immiscible liquid in another (e.g., oil-in-water). researchgate.nethmpgloballearningnetwork.com The mechanism involves the adsorption of the surfactant molecules at the oil-water interface, forming a protective film around the dispersed droplets. researchgate.net The hydrophilic glucose heads orient towards the aqueous phase, while the lipophilic pentadecyl tails penetrate the oil phase.

This interfacial film provides stability through several mechanisms:

Reduction of Interfacial Tension: By lowering the energy of the oil-water interface, the surfactant makes it easier to break down large droplets into smaller ones, aiding in emulsion formation. researchgate.net

Steric Hindrance: The bulky glucose headgroups create a physical barrier on the droplet surface, preventing them from getting close enough to coalesce. ed.ac.uk For non-ionic surfactants like APGs, this steric repulsion is a primary stabilization mechanism.

Formation of Liquid Crystalline Phases: At higher concentrations, alkyl glucosides can form lamellar liquid crystalline structures at the interface and within the continuous phase. researchgate.netresearchgate.net These structured networks can entrap dispersed droplets and significantly increase the viscosity of the continuous phase, which severely hinders droplet movement and prevents creaming or coalescence, leading to long-term stability. researchgate.netnih.gov

The stability of an emulsion is influenced by the surfactant's structure. A longer alkyl chain, such as the C15 chain of this compound, enhances the surfactant's affinity for the oil phase, leading to stronger anchoring at the interface and potentially more stable emulsions compared to shorter-chain counterparts. researchgate.net Research on related long-chain alkyl polyglucosides has shown their ability to form highly stable emulsion systems. researchgate.net

Wetting Properties and Their Characterization

The wetting ability of a surfactant solution refers to its capacity to spread over a solid surface. This property is crucial in applications like cleaning and agricultural formulations. connectchemicals.com Wetting is governed by the reduction of both the liquid's surface tension and the interfacial tension between the liquid and the solid.

This compound, by effectively reducing the surface tension of aqueous solutions, is expected to be a good wetting agent. researchgate.net When a droplet of a surfactant solution is placed on a hydrophobic surface, the surfactant molecules adsorb at the solid-liquid interface, with their hydrophobic tails interacting with the surface and their hydrophilic heads facing the water. This adsorption reduces the contact angle between the droplet and the surface, allowing the droplet to spread more effectively.

The characterization of wetting properties typically involves measuring the contact angle of a droplet on a specific substrate. A lower contact angle indicates better wetting. While specific contact angle data for this compound is not available in the search results, the general principle for APGs is that their excellent surface tension reduction properties translate to superior wetting performance. connectchemicals.com

Solubilization Capacity of Hydrophobic Compounds within Micellar Systems

Above its critical micelle concentration (CMC), this compound forms micelles, which are colloidal aggregates with a hydrophobic core composed of the pentadecyl chains and a hydrophilic shell of glucose headgroups. nih.gov These micelles can solubilize poorly water-soluble (hydrophobic) compounds by enclosing them within their nonpolar cores. nih.govgoogle.com This process, known as micellar solubilization, is fundamental to detergency and drug delivery applications. mdpi.comnih.gov

The solubilization capacity is influenced by several factors:

Micelle Core Volume: A longer alkyl chain leads to the formation of larger micelles with a greater hydrophobic core volume. nih.gov Therefore, this compound is expected to have a higher solubilization capacity for hydrophobic substances than shorter-chain alkyl glucosides.

Research on various surfactant systems demonstrates that micellar solubilization is a key mechanism for dissolving compounds that would otherwise be insoluble in aqueous media. nih.govgoogle.com The large, nonpolar core of micelles formed by a C15 glucoside would be particularly effective for solubilizing large hydrophobic molecules.

Biochemical Applications and Interactions in Model Systems

Membrane Protein Solubilization and Stabilization

The use of detergents to extract integral membrane proteins from their native lipid bilayer environment is a foundational technique in structural biology and biochemistry. huji.ac.il Non-ionic detergents, such as alkyl glucosides, are generally favored for their ability to disrupt lipid-lipid and lipid-protein interactions while preserving the native protein-protein interactions and, consequently, the protein's structure and function. merckmillipore.com The efficacy of an alkyl glucoside is heavily dependent on its physicochemical properties, primarily its alkyl chain length and the resulting critical micelle concentration (CMC). huji.ac.il

Evaluation of Pentadecyl D-Glucoside as a Detergent for Integral Membrane Proteins

There are no available scientific studies that evaluate the efficacy of this compound as a detergent for solubilizing integral membrane proteins. Such an evaluation would typically involve determining its CMC, which is the concentration at which detergent monomers begin to form micelles. merckmillipore.com The CMC is a crucial parameter, as solubilization of membrane proteins occurs at concentrations above the CMC. huji.ac.il For the homologous series of alkyl glucosides, the CMC generally decreases as the alkyl chain length increases. Therefore, it would be expected that this compound has a very low CMC compared to shorter-chain counterparts like n-Octyl-β-D-glucopyranoside (OG). mdpi.com

An evaluation would also assess its ability to extract a range of membrane proteins from various sources (e.g., bacterial, yeast, or mammalian cells) and compare its efficiency to established detergents.

Comparative Studies with Other Alkyl Glucosides in Membrane Protein Extraction and Purification

No comparative studies featuring this compound have been published. Research in this area frequently compares detergents to identify the optimal agent for a specific membrane protein. huji.ac.il These studies often analyze a range of alkyl glucosides with varying chain lengths (e.g., from octyl (C8) to dodecyl (C12)). mdpi.com

For example, a typical comparative analysis might measure the yield of a target protein extracted from the membrane and its subsequent stability over time. The general trend observed is that detergents with shorter alkyl chains tend to be more disruptive, while those with longer alkyl chains may offer greater stability but can be more difficult to remove during purification steps due to their low CMC. huji.ac.il A study including this compound would provide valuable data on how a C15 alkyl chain affects these properties, but such data is currently unavailable.

Preservation of Membrane Protein Conformation and Activity in Detergent Systems

A critical aspect of a detergent's utility is its ability to maintain the native conformation and biological activity of the solubilized membrane protein. nih.gov There is no published data on the capacity of this compound to preserve the structural integrity or function of any membrane protein.

Assessing this property involves various biophysical and biochemical techniques. For instance, circular dichroism spectroscopy could be used to monitor the secondary structure of a protein after solubilization in this compound micelles. Functional assays, such as ligand binding for a receptor or enzymatic activity for a membrane-bound enzyme, would be performed to confirm that the protein remains active. The long-term stability of the protein in this compound would also be a key parameter, as proteins often need to remain stable for extended periods for structural studies like X-ray crystallography or cryo-electron microscopy. nih.gov

Mechanisms of Lipid Bilayer Disruption and Reconstitution by Glucosides

The mechanism by which detergents solubilize lipid bilayers is generally understood as a multi-stage process. merckmillipore.com Initially, detergent monomers insert into the lipid bilayer. As the concentration increases to the CMC, the bilayer becomes saturated, leading to the formation of mixed micelles containing both lipids and detergent molecules, which eventually breaks the bilayer apart. merckmillipore.com

While this is the general model, the specific dynamics depend on the detergent's properties. No studies have investigated the specific mechanism of lipid bilayer disruption by this compound. Such research would clarify how its long alkyl chain influences the partitioning into the membrane and the subsequent formation of mixed micelles.

Interaction with Model Lipid Membranes and Vesicles

Model systems like supported lipid bilayers (SLBs) and vesicles are invaluable tools for studying the precise interactions between detergents and membranes under controlled conditions.

Studies on Supported Lipid Bilayers using Advanced Microscopy (e.g., AFM)

There is no published research utilizing advanced microscopy techniques, such as Atomic Force Microscopy (AFM), to study the interaction of this compound with supported lipid bilayers.

AFM allows for the real-time visualization of how a detergent affects the structure of a lipid bilayer at the nanoscale. nih.gov Studies on other alkyl glucosides, like octyl glucoside, have used time-lapse AFM to observe the solubilization process. These experiments show that below its CMC, the detergent may induce disorder in the lipid packing, while at concentrations above the CMC, it can cause the complete desorption of the bilayer. nih.gov Similar experiments with this compound would be necessary to understand its specific effects on membrane morphology, such as the potential for forming different intermediate structures due to its long hydrophobic tail, but this research has not been conducted.

Permeabilization and Disorganization of Model Membranes

The interaction of alkyl glucosides with lipid bilayers is largely governed by the length of their alkyl chain. While specific studies on this compound are limited, research on a homologous series of alkyl glucosides reveals clear trends in their ability to permeabilize and disorganize model membranes, such as liposomes.

The insertion of alkyl glucosides into a lipid bilayer can induce membrane stress, leading to increased permeability and, at higher concentrations, complete solubilization of the membrane into mixed micelles. The effectiveness of an alkyl glucoside in causing leakage from liposomes is related to its critical micelle concentration (CMC) and its partition coefficient between the aqueous phase and the lipid bilayer.

Generally, a shorter alkyl chain length in alkyl glucosides is associated with a higher CMC and a greater capacity to induce membrane permeability. For instance, octyl glucoside is a potent agent for permeabilizing and solubilizing lipid membranes. As the alkyl chain length increases, the molecule becomes more hydrophobic, leading to a lower CMC and a higher affinity for the lipid bilayer. This increased hydrophobicity results in a greater partitioning of the surfactant into the membrane.

| Alkyl Glucoside Chain Length | General Effect on Membrane Permeability | General Effect on Membrane Disorganization |

| Short (e.g., C8) | High | Significant, leads to solubilization at lower effective ratios |

| Medium (e.g., C12) | Moderate | Moderate, partitions strongly into the bilayer |

| Long (e.g., C15) | Expected to be lower at sub-solubilizing concentrations | Expected to integrate into the bilayer, causing localized disorder |

Enzymatic Transformations of Glucosides in Biochemical Systems

Substrate Specificity Studies for Glucoside Hydrolases (e.g., β-Glucosidases)

β-glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glucosides. These enzymes exhibit a broad range of substrate specificities. asm.org Many β-glucosidases can hydrolyze a variety of alkyl- and aryl-β-glucosides. asm.org The specificity of these enzymes is often influenced by the nature of the aglycone (the non-sugar part) of the glucoside.

Studies on various β-glucosidases have shown that the length of the alkyl chain of the aglycone can significantly affect the rate of hydrolysis. While some β-glucosidases show a preference for shorter alkyl chains, others are capable of hydrolyzing long-chain alkyl glucosides. For a β-glucosidase to act on this compound, its active site must be able to accommodate the long, hydrophobic pentadecyl chain. The hydrophobic interactions between the alkyl chain and nonpolar amino acid residues in the active site can play a crucial role in substrate binding and catalysis.

Research on β-glucosidases from various sources, including fungi and plants, has demonstrated their ability to hydrolyze a wide array of substrates. asm.org For example, a β-glucosidase from Aspergillus oryzae has been shown to be a broad-specificity enzyme, capable of hydrolyzing various β-diglycosides as well as aryl- and alkyl-β-glycosides. asm.org The ability of such enzymes to accommodate long-chain alkyl glucosides like this compound would depend on the specific architecture of their active site.

Kinetics of Enzymatic Hydrolysis of this compound Derivatives

The kinetics of the enzymatic hydrolysis of alkyl glucosides are typically analyzed using the Michaelis-Menten model, which provides the parameters Km (Michaelis constant) and Vmax (maximum reaction velocity). Km is an indicator of the affinity of the enzyme for the substrate, with a lower Km value suggesting higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

While specific kinetic data for the hydrolysis of Pentadeyl D-glucoside is not extensively documented, studies on the hydrolysis of other long-chain alkyl glucosides can provide insights. The kinetic parameters are expected to be highly dependent on the specific β-glucosidase used. An enzyme with a hydrophobic pocket in its active site would likely exhibit a lower Km for this compound compared to shorter-chain alkyl glucosides, reflecting a stronger binding affinity due to favorable hydrophobic interactions.

The Vmax would be influenced by how efficiently the enzyme can catalyze the cleavage of the glycosidic bond once the substrate is bound. The bulky nature of the pentadecyl group might impose steric constraints that could affect the rate of catalysis.

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) |

| p-Nitrophenyl-β-D-glucoside | Aspergillus oryzae | 0.55 | 1066 |

| Cellobiose (B7769950) | Trichoderma reesei | 1.22 | 1.14 |

| Salicin | Trichoderma reesei | 1.09 | 2.09 |

Role of Glucosides as Glycosyl Donors in Transglycosylation Reactions

In addition to hydrolysis, many glycoside hydrolases, including β-glucosidases, can catalyze transglycosylation reactions. In a transglycosylation reaction, the glycosyl moiety of a donor substrate is transferred to an acceptor molecule other than water. This process is of significant interest for the synthesis of various oligosaccharides and glycoconjugates.

For this compound to act as a glycosyl donor, a β-glucosidase would first cleave its glycosidic bond to form a glycosyl-enzyme intermediate. This intermediate could then be attacked by an acceptor molecule (e.g., an alcohol or another sugar) to form a new glycosidic bond. The efficiency of this compound as a glycosyl donor would depend on the competition between the acceptor molecule and water for the glycosyl-enzyme intermediate.

The long pentadecyl chain could influence the transglycosylation reaction in several ways. Its hydrophobicity might favor reactions in non-aqueous or biphasic systems, where the solubility of both the donor and potential hydrophobic acceptors is enhanced. The nature of the acceptor molecule would also be a critical factor in determining the yield of the transglycosylation product. While the potential for this compound to serve as a glycosyl donor in enzymatic synthesis is plausible, specific research demonstrating this application is not currently available.

Theoretical and Computational Investigations

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time, offering a granular view of the self-assembly of surfactants like Pentadecyl D-glucoside. These simulations can track the spontaneous aggregation of individual surfactant monomers into complex structures such as micelles.

Researchers utilize both all-atom (AA) and coarse-grained (CG) models to study these processes. nih.gov CG models, such as the Martini force field, simplify the system by grouping atoms into larger interaction sites, which significantly reduces computational cost and allows for the simulation of longer timescales and larger systems, making it possible to observe complex dynamic events like micelle fusion and fission. acs.orgrsc.org For instance, simulations of the related compound octyl glucoside have shown that micelles with fewer than 10 molecules are unstable, while larger aggregates remain intact over nanosecond-scale simulations. acs.orgresearchgate.net

The self-assembly process in simulations typically begins with surfactant molecules randomly distributed in a solvent box. acs.org Over the course of the simulation, driven primarily by the hydrophobic effect, the nonpolar pentadecyl tails aggregate to minimize contact with water, while the polar glucose headgroups remain exposed to the aqueous environment. This dynamic process leads to the formation of spherical or cylindrical micelles. acs.org MD simulations can elucidate the kinetics of this assembly, showing how aggregates form, exchange monomers, and potentially merge into larger structures. acs.org The insights gained from these simulations are crucial for understanding how factors like concentration and temperature influence the morphology and stability of the resulting aggregates.

| Parameter | Typical Value/Description | Reference |

| Simulation Type | Coarse-Grained (CG) or All-Atom (AA) | nih.govacs.org |

| Force Field | Martini, Dry Martini, GROMOS, AMBER | acs.orgfigshare.com |

| System Size | 50-500 surfactant molecules in a solvent box | acs.orgacs.org |

| Simulation Time | 100 nanoseconds (ns) to several microseconds (µs) | semanticscholar.org |

| Key Observations | Spontaneous micellization, monomer exchange, micelle fusion/fission | acs.orgacs.org |

| Analyzed Properties | Aggregation number, micelle shape (spherical, cylindrical), solvent accessible surface area (SASA) | acs.orgrsc.org |

Statistical Thermodynamics Modeling of Micelle Formation and Aggregate Distribution

Models like the phase separation model or the mass-action model are used to describe micellization. jetir.org These models help in calculating key thermodynamic parameters from experimental data, such as the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. wikipedia.org The standard Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC.

Molecular thermodynamic models break down the total Gibbs energy into constituent parts, including contributions from the transfer of the hydrophobic tail from water to the micelle core, the interfacial energy at the micelle-water boundary, and the repulsive interactions (steric and electrostatic) between the headgroups. wikipedia.orgacs.org By analyzing the temperature dependence of the CMC, other thermodynamic quantities such as the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization can be determined. nih.govijert.org For non-ionic surfactants like this compound, the micellization process is typically entropy-driven. rsc.org These models can predict not only the onset of micellization but also the distribution of micelle sizes and shapes under various conditions. scielo.br

| Thermodynamic Parameter | Description | Typical Sign for Non-Ionic Surfactants | Reference |

| ΔG°mic (Gibbs Free Energy) | Determines the spontaneity of micellization. | Negative | youtube.com |

| ΔH°mic (Enthalpy) | Heat absorbed or released during micellization. | Can be negative (exothermic) or slightly positive. | ijert.org |

| ΔS°mic (Entropy) | Change in randomness; largely driven by the hydrophobic effect. | Positive | rsc.org |

| ΔCp,mic (Heat Capacity) | Change in heat capacity, proportional to the hydrophobic surface area removed from water contact. | Negative | nih.gov |

Quantum Chemical Calculations of Intermolecular Interactions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a highly detailed view of the electronic structure and intermolecular forces that govern the behavior of this compound. semanticscholar.orgarxiv.org These methods are used to investigate the non-covalent interactions responsible for molecular recognition and self-assembly, such as hydrogen bonding, van der Waals forces, and CH-π interactions. stfc.ac.uknih.gov

For this compound, DFT can be used to analyze the hydrogen bond network formed between the hydroxyl groups of the glucose head and surrounding water molecules. mdpi.com The strength and geometry of these bonds are critical to the solubility and orientation of the surfactant at interfaces. Furthermore, calculations can quantify the dispersive (van der Waals) interactions between the pentadecyl chains, which are the primary attractive forces holding the micellar core together. youtube.com

Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to identify and characterize chemical bonds, including weak intermolecular interactions. mdpi.com QTAIM analysis can locate bond critical points (BCPs) between interacting atoms, and the properties of the electron density at these points reveal the nature of the interaction (e.g., electrostatic vs. covalent). mdpi.com Similarly, Natural Bond Orbital (NBO) analysis can reveal charge transfer interactions between molecules, such as the donation of electron density from an oxygen lone pair of one molecule to an anti-bonding orbital of another, which provides further insight into the stability of hydrogen-bonded complexes. nih.gov

| Interaction Type | Description | Key Computational Method | Typical Energy (kcal/mol) | Reference |

| Hydrogen Bonding | Between glucose hydroxyls and water, or between headgroups. | DFT, NBO Analysis | 2 - 8 | mdpi.com |

| Van der Waals (Dispersion) | Attractive forces between hydrophobic pentadecyl tails. | DFT with dispersion correction (DFT-D3) | Variable, cumulative | arxiv.org |

| Electrostatic Interactions | Attraction/repulsion between partial charges on atoms. | DFT, Molecular Electrostatic Potential (MEP) | Variable | mdpi.com |

| Intermolecular Charge Transfer | Electron delocalization between interacting molecules. | NBO Analysis | 1 - 4 | mdpi.com |

Homology Modeling and Molecular Docking for Enzyme-Substrate Interactions

To understand how this compound might interact with biological systems, such as enzymes, homology modeling and molecular docking are employed. Since the experimental three-dimensional structure of many enzymes is not available, homology modeling can be used to construct a reliable 3D model based on the known structure of a related (homologous) protein. nih.govnih.gov For a glucoside substrate, a relevant class of enzymes is the glycoside hydrolases, such as β-glucosidase, which catalyze the cleavage of glycosidic bonds. d-nb.info

Once a 3D model of the target enzyme is obtained, molecular docking simulations can predict the preferred binding pose and affinity of a ligand (in this case, this compound) within the enzyme's active site. nih.govnih.gov Docking algorithms sample a vast number of possible orientations and conformations of the ligand and score them based on the intermolecular interactions with the enzyme, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. oup.com

The results of a docking study can identify the key amino acid residues in the active site that interact with the glucose headgroup and the pentadecyl tail. For example, polar residues like aspartic acid and glutamic acid are often involved in hydrogen bonding with the hydroxyl groups of the glucose moiety, while nonpolar residues such as tryptophan, phenylalanine, and leucine (B10760876) can form favorable hydrophobic interactions with the alkyl chain. nih.gov The calculated binding energy provides an estimate of the binding affinity, which is crucial for understanding the substrate specificity of the enzyme. nih.gov

| Enzyme Target (Example) | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Interaction Types | Reference |

| β-Glucosidase (Model) | Cellobiose (B7769950) | -13.29 | Glu, Arg, Gly, Phe | Hydrogen Bonds, Hydrophobic | nih.gov |

| β-Glucosidase (Model) | p-nitrophenyl β-D-glucoside | -9.05 | Glu, Arg, Lue | Hydrogen Bonds | nih.gov |

| Human α-Glucosidase (Model) | Salacinol | -9.5 | Asp, Arg, His, Tyr | Hydrogen Bonds, π-π Stacking | scirp.org |

Prediction of Structure-Property Relationships for Pentadecyl D-Glucosidase Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov For this compound and its derivatives, QSPR can be used to predict important properties like the critical micelle concentration (CMC), solubility, or partition coefficient without the need for extensive experimentation. acs.orgtandfonline.com

The QSPR process involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (which describe atomic connectivity), geometric descriptors (related to the 3D shape), and quantum-chemical descriptors (e.g., dipole moment, orbital energies). tandfonline.com

Using statistical methods like multiple linear regression, a mathematical equation is developed that links a selection of these descriptors to the property of interest. nih.gov For surfactants, a well-established relationship exists between the length of the hydrophobic alkyl chain and the logarithm of the CMC; as the chain length increases, the CMC decreases logarithmically because the molecule becomes more hydrophobic. acs.org A QSPR model for a series of alkyl glucosides would refine this relationship by including descriptors for the headgroup size and other structural features, leading to more accurate predictions for novel or untested derivatives. acs.org These models are valuable tools in the rational design of new surfactants with tailored properties.

| Alkyl Chain Length (Carbon Atoms) | Experimental log(CMC) | Predicted log(CMC) (Example Model) | Key Descriptor(s) | Reference |

| 8 | -1.60 | -1.58 | Alkyl Carbon Number, Ethoxy Group Count | acs.org |

| 10 | -2.25 | -2.23 | Alkyl Carbon Number, Ethoxy Group Count | acs.org |

| 12 | -2.89 | -2.88 | Alkyl Carbon Number, Ethoxy Group Count | acs.org |

| 14 | -3.54 | -3.53 | Alkyl Carbon Number, Ethoxy Group Count | acs.org |

| 15 (Pentadecyl) | N/A | ~ -3.85 (Extrapolated) | Alkyl Carbon Number | acs.org |

Note: Predicted and experimental values are for a representative series of non-ionic surfactants to illustrate the QSPR principle.

Emerging Research Directions and Future Perspectives for Pentadecyl D Glucoside

Rational Design of Pentadecyl D-Glucoside Based Functional Materials

The ability of this compound to self-assemble into various ordered structures, such as micelles, liquid crystals, and vesicles, is the foundation for the rational design of novel functional materials. Researchers are moving beyond its traditional role as a simple surfactant to harness these complex phases as templates and functional components in advanced materials.